2-アミノ-5-クロロベンゾフェノン

概要

説明

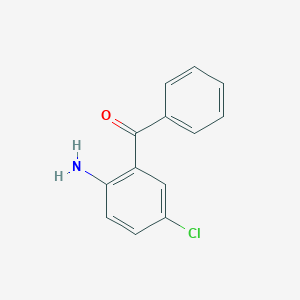

2-Amino-5-chlorobenzophenone is a substituted benzophenone, where the hydrogen atom at the 2 position has been replaced by an amino group (-NH₂) and the one at the 5 position replaced with a chlorine atom. This compound is known for its applications in the synthesis of benzodiazepines, a class of psychoactive drugs .

科学的研究の応用

2-Amino-5-chlorobenzophenone has several scientific research applications:

作用機序

Target of Action

2-Amino-5-chlorobenzophenone is primarily used in the synthesis of benzodiazepines . Benzodiazepines are psychoactive drugs that enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, in the synthesis of lorazepam, a derivative of 2-Amino-5-chlorobenzophenone is first reacted with hydroxylamine. The obtained product is then reacted with chloroacetyl chloride to give a specific intermediate compound. A reaction with methylamine produces ring expansion and rearrangement, which forms a specific benzodiazepine structure .

Biochemical Pathways

The primary biochemical pathway affected by 2-Amino-5-chlorobenzophenone is the synthesis of benzodiazepines. Benzodiazepines act on the central nervous system, enhancing the effect of the neurotransmitter GABA and resulting in various therapeutic effects .

Result of Action

The molecular and cellular effects of 2-Amino-5-chlorobenzophenone’s action are primarily seen in its role in synthesizing benzodiazepines. These drugs have a range of effects on the body, including reducing anxiety, inducing sleep, relaxing muscles, and preventing seizures .

Action Environment

The action of 2-Amino-5-chlorobenzophenone can be influenced by various environmental factors. For example, in the context of perovskite solar cells, 2-Amino-5-chlorobenzophenone has been used to passivate surface defects of perovskite films. The carbonyl group (–C O) and the amino group (–NH 2) in the compound form a coordinate bond with the uncoordinated Pb 2+ of the perovskite to passivate this defect .

生化学分析

Biochemical Properties

The amino and chloro groups in 2-Amino-5-chlorobenzophenone can form a coordinate bond with uncoordinated Pb2+ of the perovskite to passivate this defect . The –NH2 and –Cl groups in 2-Amino-5-chlorobenzophenone can also form a hydrogen bond with the perovskite, which inhibits the degradation of the perovskite films .

Cellular Effects

In perovskite solar cells (PSCs), 2-Amino-5-chlorobenzophenone is employed to passivate the surface defects of perovskite films . PSCs with 2-Amino-5-chlorobenzophenone passivation possess lower defect state density and better photoelectric properties .

Molecular Mechanism

The molecular mechanism of 2-Amino-5-chlorobenzophenone involves the formation of a coordinate bond with uncoordinated Pb2+ of the perovskite . This passivates the defect and inhibits the degradation of the perovskite films .

Temporal Effects in Laboratory Settings

The effects of 2-Amino-5-chlorobenzophenone over time in laboratory settings are reflected in the increased power conversion efficiency (PCE) of PSCs . The PCE of the PSCs is increased from 22.11% to 24.32% by 2-Amino-5-chlorobenzophenone passivation .

準備方法

2-Amino-5-chlorobenzophenone can be synthesized through various methods. One common method involves the reduction of isoxazole using iron powder in the presence of toluene and muriatic acid . Another method includes the methylation of 2-amino-5-chlorobenzophenone with dimethyl carbonate under the action of a catalyst, which is advantageous due to its simplicity, low toxicity, and high selectivity .

化学反応の分析

2-Amino-5-chlorobenzophenone undergoes several types of chemical reactions:

Reduction: It can be reduced using lithium aluminium hydride to form 2-cyclopropylmethylamino-5-chlorobenzhydrol.

Oxidation: The reduced product can be further oxidized using manganese dioxide.

Substitution: It can react with hydroxylamine to form oximes, which can then undergo further reactions to form various benzodiazepine derivatives.

Common reagents used in these reactions include lithium aluminium hydride, manganese dioxide, and hydroxylamine. The major products formed from these reactions are various benzodiazepine derivatives such as prazepam and lorazepam .

類似化合物との比較

2-Amino-5-chlorobenzophenone can be compared with other similar compounds such as:

2-Amino-2’,5-dichlorobenzophenone: This compound has an additional chlorine atom, which can affect its reactivity and the types of derivatives it forms.

2-Aminobenzophenone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

2-Amino-5-chloro-2’-fluorobenzophenone: The presence of a fluorine atom can significantly alter its chemical properties and applications.

The uniqueness of 2-Amino-5-chlorobenzophenone lies in its specific substitution pattern, which makes it particularly useful in the synthesis of certain benzodiazepine derivatives.

生物活性

2-Amino-5-chlorobenzophenone (ACB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential applications of ACB, supported by data tables and case studies.

ACB is an aromatic amine with the chemical formula C13H10ClN. Its structure features a benzophenone core, which is critical for its biological activity. The presence of the amino group at the 2-position and the chlorine substituent at the 5-position contributes to its pharmacological properties.

1. Central Nervous System Activity

ACB derivatives have been explored for their potential as central nervous system (CNS) agents . They serve as precursors in the synthesis of various benzodiazepines, which are widely used for their anxiolytic, sedative, and muscle relaxant effects. Research indicates that modifications to the ACB structure can enhance its therapeutic index compared to traditional benzodiazepines like diazepam .

2. Antimicrobial Properties

ACB exhibits notable antimicrobial activity , particularly against Gram-positive bacteria. A study demonstrated that synthetic Schiff bases derived from ACB showed significant antibacterial effects against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .

Table 1: Antimicrobial Activity of ACB Derivatives

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| ACB Derivative 1 | Staphylococcus aureus | 15.625 |

| ACB Derivative 2 | Enterococcus faecalis | 62.5 |

| ACB Derivative 3 | Klebsiella pneumoniae | 125 |

3. Antibiofilm Activity

ACB has shown potential in combating biofilms, which are clusters of bacteria that adhere to surfaces and are resistant to antibiotics. Studies indicate that ACB derivatives can inhibit biofilm formation in MRSA and other strains, with minimum biofilm inhibitory concentrations (MBICs) reported between 62.216 and 124.432 μg/mL .

Table 2: Biofilm Inhibition Data

| Bacterial Strain | MBIC (μg/mL) | Comparison with Ciprofloxacin (MBIC) |

|---|---|---|

| MRSA | 62.216–124.432 | 0.381 |

| Streptococcus | 31.108–62.216 | 0.381–0.763 |

The antibacterial mechanism of ACB involves inhibition of protein synthesis followed by disruption of nucleic acid and peptidoglycan production . This multi-target action makes ACB derivatives effective against resistant bacterial strains.

Environmental Impact

Research has also highlighted the environmental implications of ACB, particularly its transformation by aquatic microorganisms. A study found that riverine bacterio-plankton could degrade ACB significantly, suggesting its potential ecological effects when released into water systems .

Case Study: Antimicrobial Efficacy

In a controlled study, thirty-three synthetic derivatives of ACB were evaluated for their antibacterial properties against four bacterial strains: Klebsiella pneumoniae, Proteus mirabilis, Staphylococcus aureus, and Streptococcus mutans. The results indicated that several compounds exhibited strong antibiofilm activity at concentrations below 100 μg/mL .

Case Study: CNS Activity Assessment

Another investigation focused on the CNS activity of modified ACB derivatives aimed at improving therapeutic outcomes compared to existing benzodiazepines. The derivatives were assessed for binding affinity to GABA receptors, revealing promising results that warrant further exploration in clinical settings .

特性

IUPAC Name |

(2-amino-5-chlorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWXHHBROGLWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052463 | |

| Record name | 2-Amino-5-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719-59-5 | |

| Record name | 2-Amino-5-chlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=719-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-chlorbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-chlorobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2-amino-5-chlorophenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-5-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-chlorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAZEPAM BENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR80014ZBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。